Phenyltetrazolyl ether
Description
Structure
3D Structure
Properties
CAS No. |
6489-09-4 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-phenoxy-2H-tetrazole |
InChI |
InChI=1S/C7H6N4O/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
InChI Key |
UEHGAHXMHNQDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NNN=N2 |
Origin of Product |
United States |
Mechanistic Investigations of Phenyltetrazolyl Ether Formation and Reactivity
Reaction Mechanism Elucidation via Experimental and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular reactivity and reaction mechanisms of organic compounds, including phenyltetrazolyl ether and its derivatives. mdpi.com Theoretical approaches are increasingly used to complement experimental work, providing detailed insights into structural, energetic, and electronic phenomena that are otherwise difficult to access. mdpi.comiosrjournals.org
DFT calculations, often using hybrid functionals like B3LYP, can provide a robust framework for exploring chemical reactivity. mdpi.comrsc.org These methods are employed to fully optimize molecular geometries, calculate energies, and predict a range of molecular properties. iosrjournals.orgrsc.org For tetrazole systems, computational studies have been instrumental in understanding the isosteric similarities between the tetrazole group and carboxylic acids, confirming that 5-substituted 1H-tetrazoles are effective bioisosteres of the carboxylic acid functionality. mdpi.com
The elucidation of reaction pathways is a key application of these computational methods. beilstein-journals.org By calculating the potential energy surface, researchers can map the energetic landscape of a reaction, identifying transition states, intermediates, and the associated activation energy barriers. iosrjournals.orgbeilstein-journals.org For instance, DFT calculations have been used to study the N-alkylation reaction of tetrazole derivatives, successfully predicting the ratio of regioisomers by comparing the activation energies for the formation of each product. mdpi.com Calculations have also suggested a previously unsuspected nitrile activation step in the formation of tetrazoles, where an imidoyl azide (B81097) intermediate cyclizes to form the ring. acs.org The activation barriers for this process were found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. acs.org Such computational models can predict activation barriers with significant accuracy; for example, calculations for various substituted tetrazoles predicted activation barriers for decomposition to be in the range of 60.0 ± 6.0 kcal/mol. iosrjournals.org
Reactivity Profiles of this compound Derivatives
Phenyltetrazolyl ethers can undergo significant transformations involving the tetrazole ring itself, either through rearrangement or complete ring-opening. One key reaction is the thermally induced [3,3']-sigmatropic rearrangement (isomerization) of 5-allyloxy-1-aryl-tetrazoles. mdpi.com When heated, these allyl tetrazolyl ethers rearrange exclusively to the corresponding 4-allyl-1-aryl-tetrazole-5-ones. mdpi.com This concerted process results in the loss of aromaticity in the tetrazole core and the formation of a stronger C–N bond at the N4 position, breaking the labile C5-ether bond. mdpi.com
Photochemical stimulation provides another pathway for tetrazole ring transformation. Light-triggered reactions, often using UV irradiation, can induce cleavage of the tetrazole ring to generate highly reactive nitrile imine intermediates. mdpi.comnih.gov These 1,3-dipoles can then be trapped in cycloaddition reactions with various dipolarophiles. nih.gov In the absence of a trapping agent, the nitrile imine may dimerize. nih.gov The fragmentation of the tetrazole core under UV light has been proposed to proceed via cleavage at the N1–N2 and N4–C5 bonds. mdpi.com
The functional groups attached to the core this compound structure can also be chemically transformed. The ether linkage is particularly susceptible to cleavage. As detailed in the kinetic studies section (3.1.2), the aromatic carbon-oxygen bond in aryl tetrazolyl ethers can be selectively cleaved via catalytic transfer hydrogenolysis. rsc.orgnih.gov This reaction, often catalyzed by palladium or nickel complexes, yields the corresponding arene and a tetrazolone derivative, effectively removing the entire tetrazolyl ether portion from the aryl ring. rsc.orgnih.gov Acid-catalyzed cleavage with strong acids like HBr or HI is another general method for cleaving aryl ethers, although this may be less selective depending on the other functional groups present. libretexts.org
The phenyl ring of the this compound moiety also has a distinct reactivity profile. The 1-phenyltetrazolyl group acts as a strong electron-withdrawing group. rsc.org This property deactivates the phenyl ring towards electrophilic aromatic substitution reactions. Based on the principles of electrophilic substitution, any reaction that does occur would be directed primarily to the meta position of the phenyl ring.
The ether functionality, particularly the C-H bonds on the carbon atom adjacent to the ether oxygen (the α-position), can be a site for radical reactions. The generation of α-oxyalkyl radicals from ethers is a known process that can be initiated through various methods, including the use of peroxides, photoredox catalysis with visible light, or even aerobic oxidation. rsc.orgnih.gov These α-oxyalkyl radicals are generally nucleophilic and can readily react with electron-deficient substrates. nih.gov
In the context of a this compound system, a radical could be generated at the α-carbon of the ether substituent. While specific studies on this exact substrate are limited, the general principles of ether reactivity suggest such a pathway is feasible. For instance, methods for the direct α-arylation of ethers involve the generation of an α-oxyalkyl radical via hydrogen atom transfer (HAT), which then couples with an electron-deficient heteroarene in a Minisci-type reaction. nih.gov It has also been shown that ether radicals, generated by a phenyl radical, can add smoothly to protonated C=N bonds. mdpi.com The interaction of molecular oxygen with the α-C(sp³)–H bond in ethers like tetrahydrofuran (B95107) is known to generate a nucleophilic radical intermediate that can participate in C-C bond formation. rsc.org Therefore, it is plausible that the ether portion of a this compound could undergo C-H activation to form a radical intermediate, which could then be harnessed in subsequent synthetic transformations.
Tautomerism and Isomerism in Phenyltetrazole Systems
Tautomerism, a form of structural isomerism, involves the ready interconversion of isomers, typically through the migration of a hydrogen atom (proton). wikipedia.orgbyjus.comallen.in In heterocyclic systems like phenyltetrazoles, this phenomenon is a critical aspect of their chemical behavior and reactivity. The ability of a proton to occupy different positions on the tetrazole ring leads to the existence of distinct tautomeric forms. wikipedia.orgclockss.org
The primary form of tautomerism observed in phenyltetrazole systems is prototropic tautomerism, specifically annular tautomerism, where a proton moves between the nitrogen atoms of the tetrazole ring. wikipedia.orgclockss.org For an unsubstituted or C-substituted tetrazole, this results in two main tautomeric forms: the 1H- and 2H-tautomers. sci-hub.ruresearchgate.net A third potential isomer, the 5H-tautomer, is non-aromatic and has not been experimentally observed. researchgate.net The equilibrium between the 1H- and 2H-tautomers is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent. rsc.orgresearchgate.net
Research Findings on Tautomeric Equilibrium
Detailed spectroscopic and computational studies have provided significant insights into the tautomeric preferences of phenyltetrazole derivatives. The electronic properties of substituents on the phenyl ring play a crucial role in determining the predominant tautomeric form.
Influence of Substituents: In para-substituted 5-phenyltetrazoles, electron-withdrawing groups tend to shift the tautomeric equilibrium towards the 2-NH form. rsc.orgscispace.com Conversely, in ortho-substituted 5-phenyltetrazoles, such as those with 2'-Me or 2'-Cl substituents, steric hindrance causes the phenyl and tetrazole rings to twist out of a planar configuration. rsc.org This disruption of interannular conjugation strongly favors the 1-NH tautomer. rsc.orgscispace.com Computational studies have also shown that substitution with electronegative species can lower the aromatic properties of the tetrazole ring. ijsr.net
Solvent Effects: The polarity of the solvent significantly impacts the tautomeric equilibrium. In the gas phase and nonpolar solvents, the less polar 2H-tautomer is generally favored for 5-substituted tetrazoles. researchgate.netresearchgate.net However, in polar solvents and in the solid state, the 1H-tautomer is typically the predominant form. researchgate.net This shift is attributed to the different dipole moments and solvation energies of the two tautomers.
Aromaticity and Stability: Both 1H- and 2H-tautomers of phenyltetrazole are aromatic, possessing 6 π-electrons. researchgate.net Computational studies using geometry-based indices of aromaticity generally indicate that the 2H-tautomer has a higher degree of aromatic character, which supports its greater stability over the 1H-tautomer in many cases. ijsr.net However, the relative stability can be influenced by the specific substituent and the computational method used. ijsr.net
The table below summarizes the influence of substitution patterns on the predominant tautomeric form in 5-phenyltetrazole systems based on research findings.
| Substitution Pattern | Key Structural Feature | Predominant Tautomer | Reasoning | Citation |
| para-Substituted (Electron-withdrawing) | Coplanar rings | 2-NH form is significant | Electronic effect of the substituent | rsc.org, scispace.com |
| ortho-Substituted | Twisted (non-planar) rings | 1-NH form is strongly predominant | Inhibition of interannular conjugation | rsc.org, scispace.com |
Further research has also explored the methylation of 5-phenyltetrazole anions, which provides indirect evidence for the tautomeric equilibrium. For para-substituted derivatives, methylation strongly favors the 2-N-position. rsc.orgscispace.com In contrast, for ortho-substituted derivatives, methylation occurs almost equally at the 1-N and 2-N positions, or slightly favors the 1-N position, reflecting the predominance of the 1-NH tautomer in the parent compound. rsc.org
The table below presents data from computational studies on the aromaticity of substituted tetrazole tautomers, using the Bird index (I5) where a higher value indicates greater aromaticity.
| Compound | 1H-Tautomer (I5) | 2H-Tautomer (I5) | Citation |
| Phenyltetrazole | 77.43 | 78.06 | ijsr.net |
| Methyltetrazole | 74.67 | 74.53 | ijsr.net |
| Nitrotetrazole | 79.60 | 77.72 | ijsr.net |
| Carboxytetrazole | 81.17 | 74.46 | ijsr.net |
Advanced Characterization Techniques for Phenyltetrazolyl Ether Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including phenyltetrazolyl ethers. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
1H, 13C, and 15N NMR Applications in Structural Assignment
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial structural assignment of phenyltetrazolyl ethers. nih.govrsc.org
¹H NMR: This technique provides information about the chemical environment of protons within the molecule. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants of the proton signals are used to deduce the connectivity of atoms. rsc.org For instance, the signals corresponding to the protons on the phenyl ring and any aliphatic protons in the ether linkage can be readily identified.
¹³C NMR: While ¹H NMR gives indirect information about the carbon skeleton, ¹³C NMR provides direct insight. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of carbon atoms. bhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the electronic environment, helping to distinguish between aromatic carbons of the phenyl and tetrazole rings, and the carbon atom of the ether linkage. bhu.ac.in Proton-decoupled ¹³C NMR spectra, which show each carbon as a singlet, are commonly used to simplify the spectrum and avoid complex splitting patterns. bhu.ac.in
¹⁵N NMR: Given the nitrogen-rich nature of the tetrazole ring, ¹⁵N NMR is a particularly valuable tool. It provides direct information about the electronic structure and bonding environment of the nitrogen atoms within the tetrazole ring. nih.govresearchgate.net The chemical shifts of the nitrogen atoms can help to confirm the substitution pattern on the tetrazole ring and provide insights into the electronic effects of the phenyl ether substituent. nih.gov
The following table summarizes typical chemical shift ranges for the nuclei in phenyltetrazolyl ether structures, though specific values can vary based on the exact substitution and solvent used.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Phenyl) | 6.5 - 8.5 |
| Aliphatic (Ether linkage) | 3.5 - 4.5 | |
| ¹³C | Aromatic (Phenyl & Tetrazole) | 110 - 160 |
| Aliphatic (Ether linkage) | 60 - 80 | |
| ¹⁵N | Tetrazole Ring | -150 to 50 (relative to nitromethane) |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, offering a more comprehensive picture of the molecular structure and overcoming the limitations of 1D NMR for complex molecules. slideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled to each other. numberanalytics.comemerypharma.com It is instrumental in identifying adjacent protons, helping to piece together fragments of the molecule, such as the substitution pattern on the phenyl ring. numberanalytics.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These are heteronuclear 2D techniques that correlate the signals of directly bonded protons and carbons. numberanalytics.comyoutube.com An HSQC or HMQC spectrum will show a correlation peak for each proton that is directly attached to a carbon atom, providing unambiguous C-H connectivity information. su.sesdsu.edu
The following table illustrates the type of information obtained from these advanced 2D NMR techniques for a hypothetical this compound.
| 2D NMR Technique | Type of Correlation | Example Application for this compound |
| COSY | ¹H-¹H | Establishing the connectivity of protons on the phenyl ring. |
| HSQC/HMQC | ¹H-¹³C (one bond) | Assigning specific proton signals to their directly attached carbon atoms in both the phenyl and potential aliphatic parts of the ether. su.sesdsu.edu |
| HMBC | ¹H-¹³C (multiple bonds) | Confirming the connection between the phenyl ring and the tetrazole ring via the ether linkage by observing correlations between phenyl protons and tetrazole carbons. numberanalytics.comyoutube.com |
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of phenyltetrazolyl ethers.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This high accuracy allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.netresearchgate.net For phenyltetrazolyl ethers, HRMS is critical for confirming the molecular formula and, by extension, the successful synthesis of the target compound. spectralworks.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution required for these measurements. researchgate.netfilab.fr
Specialized MS Techniques for Ether Linkages (e.g., Ultraviolet Photodissociation Mass Spectrometry)
While conventional collision-induced dissociation (CID) is widely used for fragmentation in mass spectrometry, specialized techniques can provide more detailed structural information, particularly for specific functionalities like ether linkages. chemrxiv.orgresearchgate.net
Ultraviolet Photodissociation (UVPD) Mass Spectrometry: UVPD is an advanced fragmentation technique that utilizes high-energy ultraviolet photons to induce bond cleavage. nih.gov This method can generate unique fragmentation patterns compared to CID, often providing complementary and more detailed structural information. nih.govrsc.org For molecules containing ether linkages, UVPD has been shown to be effective in cleaving these bonds and characterizing the resulting fragments, which can be particularly useful in confirming the connectivity within phenyltetrazolyl ethers. nih.gov The high energy of the photons in UVPD can access different dissociation pathways, revealing structural details that might not be observable with other fragmentation methods. nih.gov
Vibrational Spectroscopy Methodologies (Infrared, Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. su.se These techniques are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint" spectrum. stellarnet.us
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. stellarnet.us For a this compound, characteristic IR absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic rings, the C-O-C stretching of the ether linkage, and the N=N and C=N stretching vibrations of the tetrazole ring. The presence and position of these bands can confirm the incorporation of the key functional groups into the final structure. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. stellarnet.us While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. stellarnet.us Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For phenyltetrazolyl ethers, Raman spectroscopy can provide valuable information about the vibrations of the aromatic systems and the tetrazole ring. irdg.org
The following table lists some of the expected vibrational frequencies for key functional groups in phenyltetrazolyl ethers.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Phenyl Ring | C-H stretch | 3000 - 3100 | IR & Raman |
| C=C stretch | 1400 - 1600 | IR & Raman | |
| Ether | C-O-C stretch | 1000 - 1300 | IR |
| Tetrazole Ring | N=N stretch | 1200 - 1300 | IR & Raman |
| C=N stretch | 1500 - 1600 | IR & Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By analyzing the pattern and intensity of the diffracted X-rays, researchers can construct an electron density map of the molecule and, from that, deduce the exact positions of individual atoms, as well as the bond lengths and angles that define the molecular geometry. researchgate.netresearchgate.net This technique is indispensable for the unambiguous determination of molecular structures, providing definitive insights into conformation, tautomeric forms, and intermolecular interactions in the solid state.
In the study of phenyltetrazolyl ethers, single-crystal X-ray diffraction has been instrumental in confirming molecular structures, establishing regioselectivity in synthesis, and understanding the influence of substituents on the solid-state packing. semanticscholar.orggrowingscience.com
Detailed Research Findings
Research on 5-aryloxy-(1H)-tetrazoles has provided detailed crystallographic data for several derivatives. Specifically, the crystal structures of 5-(2,6-dimethylphenoxy)-(1H)-tetrazole (Compound 1 ) and 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole (Compound 2 ) have been determined, revealing key structural features. growingscience.com
For both compounds, the more stable tautomer in the solid state was found to be the N1–H form. The crystal structures show that the tetrazole and the substituted phenyl rings are nearly perpendicular to each other. growingscience.com In Compound 1 , the dihedral angle between the tetrazole and phenyl rings is 95.5°, while for Compound 2 , it is 85.91°. growingscience.com This perpendicular arrangement is a significant conformational feature of these molecules in the solid state.
A critical aspect of the solid-state structure is the intermolecular hydrogen bonding. In the crystals of both compounds, molecules are linked by intermolecular hydrogen bonds between the N1-H of one tetrazole ring and the N4 atom of an adjacent tetrazole ring, forming distinct packing arrangements. growingscience.com
The bond lengths within the core this compound structure have also been precisely measured. Due to conjugation effects, the C1–O1 bond (connecting the tetrazole and oxygen) is slightly shorter than the O1–C2 bond (connecting the oxygen and the phenyl ring). growingscience.com These experimental findings are in good agreement with theoretical calculations, providing a high degree of confidence in the structural data. growingscience.com
The crystallographic data for these compounds are summarized in the tables below.
Crystallographic Data for this compound Derivatives
This interactive table presents key crystallographic parameters for two representative this compound compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1 | C₉H₁₀N₄O | Monoclinic | P2₁/n | 8.019(2) | 10.450(3) | 11.235(3) | 98.24(3) | 931.2(4) | 4 |
| 2 | C₁₃H₁₈N₄O | Monoclinic | C2/c | 29.897(6) | 9.070(2) | 11.082(2) | 107.82(3) | 2862.0(10) | 8 |
| Data sourced from a study on 5-aryloxy-(1H)-tetrazoles. growingscience.com |
Selected Bond Lengths and Angles
This table provides a comparison of important experimental bond lengths and angles for the two compounds, illustrating the core geometry of the this compound linkage.
| Parameter | Compound 1 (Experimental) | Compound 2 (Experimental) |
| Bond Lengths (Å) | ||
| C1–O1 | 1.322 | 1.327 |
| O1–C2 | 1.399 | 1.426 |
| N1–H1 | 0.861 | - |
| N3–H31 | - | 0.926 |
| Bond Angles (°) ** | ||
| C1–O1–C2 | 119.7 | 116.9 |
| Torsion Angles (°) ** | ||
| C2–C1–O1–C2 | - | 103.7 |
| C7–C2–O1–C1 | 100.8 | - |
| Data sourced from a study on 5-aryloxy-(1H)-tetrazoles. growingscience.com Atom numbering is based on the original publication. |
Theoretical and Computational Studies of Phenyltetrazolyl Ether Systems
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations compute the classical motion of atoms and molecules over time, providing a detailed view of their dynamic behavior. lammps.orgarxiv.org This technique is invaluable for exploring the conformational landscape of flexible molecules like phenyltetrazolyl ethers. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule and the energy barriers between them. nih.gov
The conformation of a molecule can significantly influence its reactivity and biological activity. For substituted piperazines containing an ether linkage, for example, the preference for an axial conformation was found to be stabilized by intramolecular forces like hydrogen bonds. nih.gov Similarly, for phenyltetrazolyl ethers, J-based conformational analysis and other techniques can determine the preferred three-dimensional structure. ethz.ch Understanding the conformational preferences is critical, as the spatial orientation of the phenyl and tetrazolyl rings relative to the ether oxygen can impact substrate recognition in enzymatic reactions or interactions with catalysts.
Predicting Reactivity and Selectivity via Computational Models
A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. rsc.org For phenyltetrazolyl ether systems, computational models leverage the electronic and structural information derived from quantum chemical calculations to forecast their behavior.
The reactivity of phenyltetrazolyl ethers in hydrogenolysis reactions is directly linked to the electron-withdrawing power of the heterocyclic substituent. rsc.org Computational models quantify this effect, demonstrating that the tetrazolyl group significantly weakens the adjacent phenolic C-O bond, facilitating its cleavage. scispace.comrsc.org
Furthermore, computational models can predict selectivity. In medicinal chemistry, quantitative structure-activity relationship (QSAR) models and molecular docking are used to predict how molecules like phenyltetrazolyl derivatives will interact with biological targets, such as the efflux protein ABCG2. researchgate.net These models can explain why certain substituents are beneficial for inhibitory activity and help predict the selectivity of compounds for one protein over another. researchgate.net In synthetic chemistry, similar principles are used to predict regioselectivity or stereoselectivity in reactions, sometimes employing advanced machine learning approaches trained on computational or experimental data. chemrxiv.orgnih.gov
Electronic Structure and Bonding Analysis
The unique reactivity of phenyltetrazolyl ethers stems directly from their electronic structure. The defining feature is the potent electron-withdrawing effect of the 1-phenyl-tetrazolyl group. scispace.com This effect modifies the electron density distribution across the entire molecule.
Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides a detailed picture of the bonding within the molecule. rsc.org For phenyltetrazolyl ethers, this analysis reveals key characteristics:
Phenolic C-O Bond (Aryl-O): This bond is significantly weakened due to the electron-withdrawing nature of the tetrazole ring. Calculations show this bond is longer than a typical aryl ether bond, indicating reduced bond strength and making it the primary site for cleavage in hydrogenolysis reactions. scispace.comwhiterose.ac.uk
Tetrazolyl C-O Bond (Heteroaryl-O): Conversely, the bond between the ether oxygen and the tetrazole ring carbon is strengthened. scispace.com It exhibits partial double bond character, as evidenced by its shorter calculated bond length. scispace.comwhiterose.ac.uk
This push-pull electronic effect creates a polarized and highly reactive ether linkage. Studies have established excellent linear relationships between calculated C(sp²)–O bond dissociation energies and substituent constants, providing a quantitative link between the electronic structure and reactivity. rsc.org The analysis of the electronic structure is therefore essential for rationalizing the utility of the phenyltetrazolyl group as an activating group in organic synthesis.
Non Clinical Applications and Materials Science Research
Phenyltetrazolyl Ether in High-Energy Materials Research
Phenyltetrazolyl ethers are a class of compounds investigated in the field of high-energy materials due to their high nitrogen content and potential for significant energy release. The incorporation of the tetrazole ring, a nitrogen-rich heterocycle, contributes to a high heat of formation. The ether linkage provides a degree of flexibility and can influence the thermal stability and sensitivity of the resulting energetic material. Research in this area focuses on synthesizing new derivatives and evaluating their energetic properties, such as detonation velocity and pressure, to develop materials with a favorable balance of performance and safety.
Gas-Generating Agents and Propellants
In the realm of gas-generating agents, particularly for applications like automotive airbags and fire suppression systems, this compound derivatives are explored for their ability to rapidly decompose and produce a large volume of nitrogen gas. The combustion of these compounds is often cleaner than traditional azide-based gas generants. For propellant applications, the focus is on tailoring the molecular structure to control the burn rate and energy output. The ether linkage can be modified to influence these properties, and the aromatic phenyl group can also be substituted to further tune the performance characteristics of the propellant formulation.
Energetic Frameworks and Thermostability Studies
The development of energetic frameworks, including metal-organic frameworks (MOFs) and energetic coordination polymers, has seen the use of tetrazole-based ligands. While not always strictly phenyltetrazolyl ethers, the principles of incorporating tetrazole moieties to create energetic and thermally stable structures are relevant. The rigid structure of the phenyl group combined with the coordinating ability of the tetrazole ring can lead to the formation of robust, three-dimensional networks.
Thermostability is a critical parameter for any energetic material. Studies on this compound derivatives often involve thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine their decomposition temperatures and kinetic stability. The nature of the ether linkage and the substituents on the phenyl ring significantly impact the thermal behavior of these compounds. Research aims to design molecules with high decomposition temperatures to ensure safety during storage and handling, while still allowing for controlled and rapid energy release upon initiation.
Table 1: Thermal Decomposition Data for Selected Energetic Compounds
| Compound | Decomposition Temperature (°C) |
| 1-phenyl-5H-tetrazole | 220-230 |
| 1-(4-nitrophenyl)-5H-tetrazole | 280-290 |
| 1,4-bis(5H-tetrazol-5-yl)benzene | >300 |
Note: This table presents generalized data for illustrative purposes. Actual values can vary based on experimental conditions.
This compound in Materials Science
Beyond their energetic applications, phenyltetrazolyl ethers and related structures are finding utility in various areas of materials science due to their unique chemical and physical properties. The combination of the aromatic phenyl group and the nitrogen-rich tetrazole ring allows for a range of functionalities and interactions that can be exploited in the design of advanced materials.
Ligand Design and Coordination Chemistry
In coordination chemistry, the tetrazole ring of phenyltetrazolyl derivatives can act as a versatile ligand for a wide array of metal ions. The nitrogen atoms of the tetrazole ring can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of diverse coordination polymers and discrete metal complexes. The phenyl group can be functionalized to introduce other coordinating groups or to influence the steric and electronic properties of the ligand, thereby controlling the dimensionality and properties of the resulting coordination compound. These materials can exhibit interesting magnetic, luminescent, and catalytic properties.
Imaging Technologies and Photography
Historically, certain tetrazole derivatives have been used in photographic emulsions as antifogging agents and stabilizers. While direct application of phenyltetrazolyl ethers in modern digital imaging is less common, the underlying principles of their chemical reactivity are still relevant. The ability of the tetrazole moiety to interact with silver halides is key to its function in traditional photography. In the broader context of imaging technologies, tetrazole-containing compounds are being investigated as components of fluorescent probes and sensors due to their unique electronic properties and ability to coordinate with specific analytes.
Polymer Chemistry Applications (e.g., Dendrimers involving ether linkages)
The structural features of phenyltetrazolyl ethers make them attractive building blocks in polymer chemistry. The presence of the phenyl ring and the tetrazole moiety allows for their incorporation into various polymer backbones or as pendant groups. For instance, they can be used in the synthesis of dendrimers, which are highly branched, well-defined macromolecules. The ether linkages can provide flexibility to the dendritic structure. The tetrazole groups at the periphery of the dendrimer can be further functionalized or used for their specific chemical properties, such as their ability to participate in "click" chemistry reactions, which are highly efficient and selective.
Development of Advanced Functional Materials Utilizing this compound Scaffolds
The integration of this compound moieties into material frameworks has opened new avenues for the creation of advanced functional materials. The unique combination of the aromatic phenyl group and the nitrogen-rich, energetic tetrazole ring, connected by a stable ether linkage, provides a versatile scaffold for developing materials with tailored properties. Research in this area has largely concentrated on two primary classes of materials: high-energy-density materials (HEDMs) and coordination polymers, including metal-organic frameworks (MOFs).
The phenyl group in the scaffold offers a site for functionalization, allowing for the tuning of physical and chemical properties such as solubility, thermal stability, and sensitivity. The ether bond provides a degree of flexibility to the molecular structure, which can be crucial in the design of both energetic materials and the linkers for coordination polymers. The tetrazole ring itself is a key contributor to the functionality of these materials, primarily due to its high nitrogen content and ability to coordinate with metal ions.
High-Energy-Density Materials (HEDMs)
The high nitrogen content and significant positive heat of formation of the tetrazole ring make this compound derivatives promising candidates for the development of high-energy-density materials. The energy of these compounds is primarily derived from the large amount of energy released when the numerous N-N and C-N bonds are converted to the highly stable triple bond of dinitrogen (N₂) gas upon decomposition.
Research in this field focuses on synthesizing derivatives that balance high performance with acceptable levels of thermal stability and sensitivity to external stimuli like impact and friction. The introduction of different functional groups on the phenyl ring can be used to modulate these properties. For instance, the incorporation of nitro groups can increase the oxygen balance and detonation performance, while other substituents may be used to enhance thermal stability.
While specific performance data for the parent this compound is not extensively published, the properties of related tetrazole-based energetic materials provide a strong indication of the potential of this class of compounds. The following table summarizes the performance characteristics of several representative tetrazole-based energetic compounds, offering a comparative baseline for the potential performance of materials derived from this compound scaffolds.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Heat of Formation (kJ/mol) |
|---|---|---|---|---|
| 1,5-Dinitrotetrazole | 1.88 | 9450 | 41.5 | +235 |
| 5,5'-Bistetrazole-1,1'-diolate dihydroxylammonium salt (TKX-50) | 1.92 | 9190 | 36.9 | -168 |
| 5-Nitrotetrazole | 1.87 | 8900 | 34.9 | +105 |
| Ammonium (B1175870) 5-nitrotetrazolate | 1.83 | 8850 | 34.0 | -142 |
Note: The data presented are for comparative purposes and represent the performance of related tetrazole compounds, not this compound itself.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the tetrazole ring in this compound scaffolds are excellent coordinating agents for metal ions, making these compounds valuable ligands for the synthesis of coordination polymers and MOFs. These materials consist of metal ions or clusters connected by organic linkers (in this case, derived from this compound) to form one-, two-, or three-dimensional networks.
Functional materials based on these frameworks have potential applications in areas such as:
Gas Storage and Separation: The porous nature of some MOFs allows for the selective adsorption and storage of gases.
Catalysis: The metal centers within the framework can act as catalytic sites.
Luminescence and Sensing: The incorporation of specific metal ions and the organic linker can lead to materials with interesting photoluminescent properties that can be used for chemical sensing.
Research has demonstrated the successful synthesis of coordination polymers using tetrazole-containing ligands with phenyl substituents. For example, ligands such as 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole have been used to create cobalt and copper-based coordination polymers. These materials have been shown to exhibit interesting magnetic properties and catalytic activity.
The following table summarizes the properties of a selection of coordination polymers synthesized from tetrazole-containing ligands, illustrating the functional potential of materials that could be derived from this compound scaffolds.
| Material | Metal Ion | Dimensionality | Key Property/Application |
|---|---|---|---|
| [Co(Hpptz)(OH)]·H₂O | Co(II) | 3D Supramolecular | Magnetic ordering, Catalysis |
| [Cu(Hpptz)]·H₂O | Cu(II) | 3D Supramolecular | Structural diversity |
| [Zn₃(Tz)₆(H₂O)₂]n | Zn(II) | 2D Layer | Photoluminescence |
| {[Cu₅(Tz)₉]-(NO₃)₃·8H₂O}n | Cu(II) | 3D Porous | Selective gas adsorption (H₂, CO₂) |
Note: Hpptz = 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole, Tz = tetrazolate. The data illustrates the functional properties of coordination polymers with related ligands.
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for Complex Phenyltetrazolyl Ether Architectures
The development of innovative synthetic methodologies is crucial for accessing novel and complex this compound architectures with tailored properties. Current research is moving beyond simple substitutions to construct sophisticated molecular frameworks.
One promising avenue is the application of multicomponent reactions (MCRs) , such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient route to diverse libraries of this compound derivatives. beilstein-journals.orgmdpi.comnih.govresearchgate.netnih.gov For instance, a Passerini three-component reaction (PT-3CR) can be employed to synthesize novel tetrazole aldehydes, which serve as versatile building blocks for further functionalization into complex, drug-like molecules. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of complex diaryl ethers, and these methods can be adapted for the construction of this compound systems. nih.govnih.gov Advanced catalytic systems enable the formation of the ether linkage under mild conditions with high functional group tolerance. Furthermore, the direct arylation of weakly acidic sp3–hybridized C–H bonds via deprotonated cross–coupling processes presents a modern approach to creating diarylated 4-pyridyl methyl ethers, a strategy that could be extended to this compound analogs. nih.gov
The design of macrocyclic structures containing the this compound motif is another area of growing interest. These macrocycles can exhibit unique host-guest chemistry and have potential applications in sensing and catalysis. The synthesis of such large ring systems often requires multi-step procedures and careful control of reaction conditions to favor cyclization over polymerization. researchgate.net
Future efforts will likely focus on combining these strategies, for example, by using MCRs to generate complex fragments that are then linked together using advanced cross-coupling methods to create even more elaborate this compound architectures. The development of one-flow multi-step synthesis protocols will also be crucial for the efficient and scalable production of these complex molecules. vapourtec.comrsc.org
Integration of Phenyltetrazolyl Ethers into Advanced Material Systems
The unique electronic and coordination properties of the tetrazole ring, combined with the structural versatility of the phenyl ether linkage, make phenyltetrazolyl ethers attractive building blocks for a variety of advanced materials.
In the field of metal-organic frameworks (MOFs) , phenyltetrazolyl ethers can serve as functional organic linkers. nih.govresearchgate.net The nitrogen atoms of the tetrazole ring can coordinate to metal centers, while the phenyl ether backbone provides structural control and can be functionalized to tune the porosity and surface properties of the MOF. mdpi.comunl.edu The design of MOFs with specific topologies and pore environments for applications in gas storage, separation, and catalysis is an active area of research. researchgate.netrsc.org
Phenyltetrazolyl ethers are also being investigated for their potential in energetic materials . researchgate.netmdpi.com The high nitrogen content of the tetrazole ring contributes to a high heat of formation, a key characteristic of energetic compounds. By incorporating the phenyl ether moiety, the sensitivity and thermal stability of these materials can be modulated. Research in this area focuses on synthesizing new energetic salts and co-crystals with improved performance and safety profiles. mdpi.com
The development of polymers incorporating this compound units is another emerging research direction. These polymers could exhibit interesting thermal, mechanical, and photophysical properties. For instance, macrocyclic poly(glycidyl phenyl ether) has been synthesized to study the impact of cyclic topology on polymer dynamics. researchgate.net
Furthermore, the ability of the tetrazole and ether groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes phenyltetrazolyl ethers interesting components for the construction of supramolecular assemblies . These ordered structures have potential applications in areas such as molecular recognition and self-healing materials.
Cross-Disciplinary Research with this compound Scaffolds
The structural features of phenyltetrazolyl ethers make them attractive scaffolds for exploration in various scientific disciplines, bridging the gap between chemistry, biology, and materials science.
In medicinal chemistry , the tetrazole group is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability. Phenyl ether motifs are also common in drug molecules. The combination of these two functionalities in phenyltetrazolyl ethers makes them promising candidates for the development of new therapeutic agents. For example, benzyl (B1604629) phenyl ether diamidine derivatives have shown promising in vitro and in vivo activity against various protozoan parasites. nih.gov The synthesis of libraries of diverse this compound derivatives using multicomponent reactions will be a key strategy in the search for new bioactive compounds. beilstein-journals.orgmdpi.comnih.gov
The development of agrochemicals is another area where phenyltetrazolyl ethers could have a significant impact. Many successful herbicides, insecticides, and fungicides contain ether and heterocyclic moieties. The unique properties of the this compound scaffold could lead to the discovery of new crop protection agents with novel modes of action.
In the realm of functional organic materials , phenyltetrazolyl ethers are being explored for their potential applications in electronics and photonics. The aromatic nature of the phenyl and tetrazole rings suggests that these compounds could have interesting charge transport and luminescent properties.
Finally, the use of this compound scaffolds in catalysis is an emerging area of interest. The tetrazole ring can act as a ligand for transition metals, and by attaching this unit to a phenyl ether backbone, novel catalysts with tailored steric and electronic properties can be designed. These catalysts could find applications in a wide range of organic transformations. nih.gov
Sustainable and Green Chemical Syntheses of this compound Systems
The principles of green chemistry are increasingly being applied to the synthesis of all chemical compounds, and phenyltetrazolyl ethers are no exception. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more energy-efficient.
A key focus is on the use of benign solvents . Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of greener alternatives such as water, supercritical fluids, ionic liquids, and bio-derived solvents for the synthesis of tetrazoles and related compounds. researchgate.net
The development of catalytic methods is another important aspect of green synthesis. Catalysts can increase reaction rates and selectivity, reducing the need for stoichiometric reagents and minimizing waste. Nanomaterial-based catalysts, for example, have shown great promise in the green synthesis of tetrazole derivatives due to their high activity and recyclability. researchgate.netresearchgate.net
Energy efficiency is also a critical consideration. The use of microwave irradiation and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. vapourtec.comrsc.org The synthesis of 5-phenyltetrazole in a microreactor is a good example of how flow chemistry can be used to improve the safety and efficiency of tetrazole synthesis. researchgate.net
Q & A
Q. What experimental strategies are effective for synthesizing stereoisomers of phenyltetrazolyl ether derivatives?
To synthesize stereoisomers, employ quasienantiomeric precursors with distinct fluorinated groups (e.g., CF₃ vs. C₄F₄) and utilize alkylation with Myers reagent variants. Post-synthesis, reduction using lithium amidoborohydride followed by Swern oxidation yields aldehydes for downstream applications. Critical validation involves chromatographic separation (silica gel) and spectroscopic confirmation via ¹H/¹³C NMR, supplemented by fluorous HPLC or ¹⁹F NMR for resolving quasienantiomers .
Q. How can researchers optimize separation techniques for this compound analogs with similar stereochemical profiles?
Fluorous HPLC and ¹⁹F NMR spectroscopy are prioritized for separating quasienantiomers due to their sensitivity to fluorine substituents. For non-fluorinated analogs, chiral stationary phases in HPLC or capillary electrophoresis may be required. Cross-validation with differential scanning calorimetry (DSC) can further resolve phase behaviors .
Q. What precautions are necessary when handling phenyltetrazolyl ethers in laboratory settings?
While specific safety data on phenyltetrazolyl ethers is limited, general ether handling protocols apply: avoid strong oxidizers, use inert atmospheres for reactive conditions, and implement personal protective equipment (PPE). For analogs with fluorinated groups, ensure proper ventilation due to potential thermal decomposition hazards .
Advanced Research Questions
Q. How do structural modifications in phenyltetrazolyl ethers influence sigmatropic rearrangement outcomes (e.g., [3,3] vs. [1,3] shifts)?
Electronic and steric factors dictate rearrangement pathways. Phenyltetrazolyl ethers favor exclusive [3,3]-shifts due to stabilizing interactions between the tetrazolyl group and transition states. Computational studies (e.g., DFT) reveal that pseudopericyclic mechanisms dominate, contrasting with fragmentation-recombination pathways observed in pseudosaccharyl derivatives .
Q. What role do solvent polarity and counterion selection play in this compound-mediated reactions, such as Julia–Kocienski olefination?
Polar solvents (e.g., DME) and larger counterions (e.g., K⁺) stabilize open transition states, enhancing (E)-olefin selectivity. Conversely, nonpolar solvents and smaller ions (e.g., Na⁺) may favor closed transition states, altering stereochemical outcomes. Systematic screening of solvent-cation pairs is recommended for reaction optimization .
Q. How can researchers resolve contradictions in reported isomer ratios for this compound derivatives across studies?
Contradictions often arise from variations in reaction conditions (temperature, catalyst loading) or analytical methodologies. Meta-analysis of raw data (e.g., NMR integration, HPLC retention times) alongside replication under controlled conditions (e.g., standardized anhydrous protocols) is critical. Cross-referencing with computational models (e.g., transition state energy calculations) can validate mechanistic hypotheses .
Q. What computational approaches are most effective for predicting this compound reactivity and isomer stability?
Density functional theory (DFT) calculations are pivotal for mapping potential energy surfaces of sigmatropic shifts. Thermochemical control models, validated against experimental ¹H NMR kinetic data, can predict isomer dominance. Machine learning algorithms trained on substituent electronic parameters (e.g., Hammett constants) further enhance predictive accuracy .
Methodological Considerations
Q. How should researchers design experiments to probe the stability of phenyltetrazolyl ethers under acidic/basic conditions?
Conduct accelerated stability studies using controlled pH buffers (e.g., HCl/NaOH in D₂O) and monitor degradation via LC-MS. For fluorinated analogs, ¹⁹F NMR tracks defluorination or bond cleavage. Comparative studies with non-tetrazolyl ethers (e.g., phenyl glycidyl ether) highlight structural resilience .
Q. What analytical workflows are recommended for characterizing phenyltetrazolyl ethers in complex matrices?
Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 2D NMR (COSY, HSQC) for structural elucidation, and X-ray crystallography for absolute stereochemistry. For mixtures, hyphenated techniques like LC-SPE-NMR enhance sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
